N-(Adamantan-2-YL)-2-[2-(2H-1,2,3-benzotriazol-2-YL)-4-methylphenoxy]acetamide
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Overview
Description
N-(Adamantan-2-YL)-2-[2-(2H-1,2,3-benzotriazol-2-YL)-4-methylphenoxy]acetamide: is a complex organic compound that features a unique combination of adamantane, benzotriazole, and phenoxyacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-2-YL)-2-[2-(2H-1,2,3-benzotriazol-2-YL)-4-methylphenoxy]acetamide typically involves multiple steps:
Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group, at the 2-position.
Benzotriazole Introduction: The benzotriazole moiety is introduced through a nucleophilic substitution reaction, where the reactive group on the adamantane derivative reacts with a benzotriazole derivative.
Phenoxyacetamide Formation: The final step involves the coupling of the intermediate with 2-(4-methylphenoxy)acetic acid or its derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-2-YL)-2-[2-(2H-1,2,3-benzotriazol-2-YL)-4-methylphenoxy]acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Adamantan-2-YL)-2-[2-(2H-1,2,3-benzotriazol-2-YL)-4-methylphenoxy]acetamide: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Chemical Research: Employed as a building block in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of N-(Adamantan-2-YL)-2-[2-(2H-1,2,3-benzotriazol-2-YL)-4-methylphenoxy]acetamide involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the benzotriazole and phenoxyacetamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(Adamantan-2-YL)-2-(4-methylphenoxy)acetamide: Lacks the benzotriazole moiety, which may result in different biological activity.
2-[2-(2H-1,2,3-benzotriazol-2-YL)-4-methylphenoxy]acetic acid: Lacks the adamantane moiety, potentially affecting its binding properties and stability.
Uniqueness
N-(Adamantan-2-YL)-2-[2-(2H-1,2,3-benzotriazol-2-YL)-4-methylphenoxy]acetamide: is unique due to the combination of its three distinct moieties, each contributing to its overall properties and potential applications. The presence of the adamantane group provides rigidity and hydrophobicity, the benzotriazole group offers potential for hydrogen bonding and electronic interactions, and the phenoxyacetamide group adds further versatility in chemical reactivity and binding capabilities.
Properties
Molecular Formula |
C25H28N4O2 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(2-adamantyl)-2-[2-(benzotriazol-2-yl)-4-methylphenoxy]acetamide |
InChI |
InChI=1S/C25H28N4O2/c1-15-6-7-23(22(8-15)29-27-20-4-2-3-5-21(20)28-29)31-14-24(30)26-25-18-10-16-9-17(12-18)13-19(25)11-16/h2-8,16-19,25H,9-14H2,1H3,(H,26,30) |
InChI Key |
YBTBZGBTCABBRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2C3CC4CC(C3)CC2C4)N5N=C6C=CC=CC6=N5 |
Origin of Product |
United States |
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